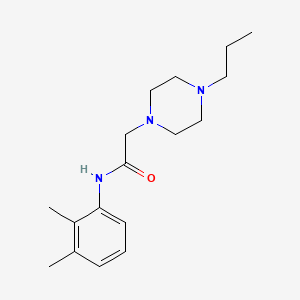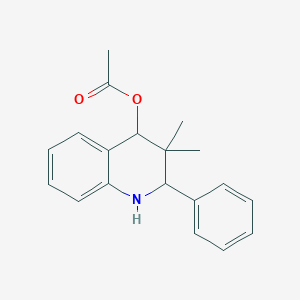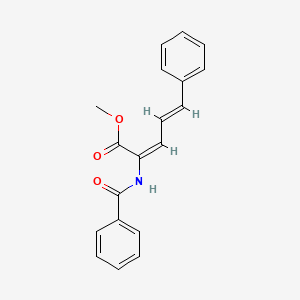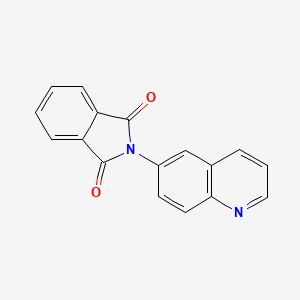![molecular formula C20H22FN3O2 B5484969 N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B5484969.png)
N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide, commonly known as FPEA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. FPEA belongs to the class of piperazine derivatives, which have been extensively studied for their potential therapeutic applications.
Aplicaciones Científicas De Investigación
FPEA has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant-like effects in animal models. FPEA has also been studied for its potential application in the treatment of neuropathic pain, as it has been shown to exhibit analgesic effects in animal models. Furthermore, FPEA has been studied for its potential application in the treatment of drug addiction, as it has been shown to attenuate the rewarding effects of drugs of abuse.
Mecanismo De Acción
The exact mechanism of action of FPEA is not fully understood. However, it has been proposed that FPEA acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. FPEA has also been shown to modulate the activity of the glutamatergic system, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
FPEA has been shown to exhibit several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects. FPEA has also been shown to modulate the activity of the GABAergic system, which may contribute to its anxiolytic and sedative effects. Furthermore, FPEA has been shown to exhibit antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPEA has several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the product is satisfactory. FPEA has been shown to exhibit consistent and reproducible effects in animal models, which makes it a reliable tool for studying various physiological and behavioral processes. However, FPEA has some limitations for lab experiments. It has poor solubility in water, which may limit its use in some experimental protocols. Furthermore, FPEA has been shown to exhibit some toxicity in animal models, which may limit its use in some experimental protocols.
Direcciones Futuras
There are several future directions for the study of FPEA. One potential direction is to further investigate the mechanism of action of FPEA, as the exact molecular targets of FPEA are not fully understood. Another potential direction is to investigate the potential therapeutic applications of FPEA in humans, as most of the studies on FPEA have been conducted in animal models. Furthermore, it would be interesting to investigate the potential use of FPEA in combination with other drugs for the treatment of various disorders.
Métodos De Síntesis
The synthesis of FPEA involves the reaction of 2-phenylacetyl chloride with N-(2-aminoethyl)-4-fluorobenzamide in the presence of triethylamine. The resulting intermediate is then reacted with piperazine to obtain FPEA. The synthesis of FPEA has been reported in several research articles, and the yield of the product has been found to be satisfactory.
Propiedades
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c21-17-8-4-5-9-18(17)23-10-12-24(13-11-23)20(26)15-22-19(25)14-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZHVSADVOTIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CNC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({6-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinyl}oxy)acetamide](/img/structure/B5484889.png)


![2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(1-propylcyclopropyl)acetamide](/img/structure/B5484913.png)


![1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5484935.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5484963.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide](/img/structure/B5484981.png)

![methyl 1-methyl-5-[(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)carbonyl]-1H-pyrazole-3-carboxylate](/img/structure/B5484991.png)
![4-(4-fluorophenoxy)-1-[(2S)-piperidin-2-ylcarbonyl]piperidine-4-carboxylic acid](/img/structure/B5484999.png)
![N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,3,4-tetrahydroquinoline-8-carboxamide](/img/structure/B5485000.png)
![2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]nicotinic acid](/img/structure/B5485007.png)